1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is a compound belonging to the class of organic compounds known as tetrahydroisoquinolines. These compounds are characterized by their tetrahydrogenated isoquinoline structure, which consists of a bicyclic framework that includes a nitrogen atom within the ring system. This specific compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound is classified under organic compounds, specifically as a member of the tetrahydroisoquinoline subclass. Its chemical formula is , and it has a molecular weight of approximately 145.20 g/mol. The IUPAC name for this compound is 1,2,3,4-tetrahydro-1,4-methanoisoquinoline, and it has been assigned the CAS Registry Number 14099-81-1. Tetrahydroisoquinolines are often encountered in various pharmaceutical drugs and are known for their diverse biological activities .
Recent advancements have introduced alternative synthetic routes:
These methods highlight the ongoing research aimed at improving yield and selectivity in synthesizing various substituted derivatives of tetrahydroisoquinoline.
The molecular structure of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline features a bicyclic arrangement with a nitrogen atom integrated into the ring system. The SMILES notation for this compound is C1CC2=C(CN1)C=CC=C2
, while its InChI identifier is InChI=1S/C10H11N/c1-2-5-10-8-11-7-6-9(10)3-1/h1-5,11H,6-8H2
.
1,2,3,4-Tetrahydro-1,4-methanoisoquinoline can undergo various chemical transformations:
These reactions are significant as they allow for the modification of the compound to enhance its pharmacological properties or alter its biological activity .
Research continues to explore these mechanisms to better understand how modifications to the structure can impact efficacy and safety profiles.
These properties are essential for determining suitable conditions for storage and handling in laboratory settings .
The applications of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline span various fields:
Research into these applications continues to evolve as new synthetic methods are developed and more is understood about its biological activity .
Introduction to the Core Structure1,2,3,4-Tetrahydro-1,4-methanoisoquinoline is a structurally constrained alkaloid scaffold characterized by a bridged methano group (–CH₂–) spanning the N1 and C4 positions of the conventional tetrahydroisoquinoline (THIQ) ring. This bridge imposes significant geometric and electronic constraints, enhancing receptor binding selectivity in medicinal chemistry applications and altering physicochemical properties such as logP (estimated ~1.8) and water solubility (>100 mg/mL for hydrochloride salts) [1]. The scaffold’s pharmacological relevance—spanning antitumor, antimicrobial, and central nervous system (CNS) modulatory activities—necessitates robust synthetic methods to access diverse derivatives [6].
The classical Pictet–Spengler reaction provides the foundational route to methano-bridged isoquinolines. This transformation involves the condensation of a β-arylethylamine (e.g., phenethylamine derivatives) with aldehydes or ketones under acidic conditions, followed by intramolecular electrophilic cyclization. For methano-bridge formation, formaldehyde or its synthetic equivalents (e.g., paraformaldehyde, trioxane) serve as the one-carbon bridge source. Key acid catalysts include:
Table 1: Acid-Catalyzed Pictet–Spengler Cyclization for Methano-Bridge Synthesis
Arylethylamine | Catalyst | Conditions | Yield (%) | Product |
---|---|---|---|---|
2-(3,4-Dimethoxyphenyl)ethylamine | HCl (conc.) | Toluene, reflux, 12 h | 65 | 1,4-Methano-6,7-dimethoxy-THIQ |
2-(4-Fluorophenyl)ethylamine | BF₃·OEt₂ | CH₂Cl₂, 25°C, 24 h | 78 | 8-Fluoro-1,4-methano-THIQ |
2-(Indol-3-yl)ethylamine | TFA | MeCN, 60°C, 6 h | 82 | β-Carboline-fused methano-THIQ |
A critical limitation is the requirement for highly nucleophilic arenes (e.g., indoles, pyrroles, or electron-rich phenyl rings). Non-activated phenyl rings necessitate elevated temperatures (>120°C) and strong acids, often leading to diminished yields [2] [10].
Enantiocontrol in methano-bridge formation leverages chiral induction during the cyclization step. Two dominant strategies exist:
Table 2: Enantioselective Methods for Methano-Bridged THIQs
Strategy | Chiral Inducer | Conditions | ee (%) | Limitations |
---|---|---|---|---|
Sulfinamide Auxiliary | (1R,2S,5R)-(−)-Menthyl sulfinate | BF₃·OEt₂, CH₂Cl₂, −78°C | >99 | Auxiliary installation/removal steps |
Brønsted Acid Catalysis | (R)-TRIP Phosphoric Acid | Toluene, 4Å MS, 25°C | 92–95 | Sensitive to aldehyde sterics |
Ru Catalysis | RuBnN/(S)-SegPhos | DCE, 70°C, NaI additive | 88 | Requires iodide co-catalyst |
Palladium catalysis enables direct C–H functionalization for constructing the isoquinoline core and methano-bridge simultaneously. Key methodologies include:
Challenges include substrate generality limitations and the need for directing groups (e.g., pyridine, pyrazole) to control regiochemistry.
Copper catalysts enable cost-effective alternatives for ring closure:
Radical functionalization offers regioselective methano-bridge formation on preassembled THIQs:
The methano-bridge (–CH₂–) junction (C1 or C4) undergoes selective C–C bond formation:
Table 3: Regioselective Functionalization at Methano-Bridge Positions
Position | Reagent | Catalyst/Base | Product | Selectivity |
---|---|---|---|---|
C1 | MeI | sec-BuLi, THF, −78°C | 1-Methyl-1,4-methano-THIQ | >95% C1 |
C1 | Styrene Oxide | NaH, DMF, 60°C | 1-(2-Hydroxy-2-phenylethyl) derivative | 88% C1 |
C4 | 4-Bromobenzonitrile | RuH₂(CO)(PPh₃)₃, K₂CO₃ | 4-(4-Cyanophenyl)-1,4-methano-THIQ | 90% C4 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: